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molecular formula C10H10O3 B3368241 6-Methoxyisochroman-1-one CAS No. 20678-26-6

6-Methoxyisochroman-1-one

Cat. No. B3368241
M. Wt: 178.18 g/mol
InChI Key: OWYGSJSCGLRDTB-UHFFFAOYSA-N
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Patent
US08609731B2

Procedure details

To a solution of diisopropylamine (33.5 ml) in dry THF (190 ml) was added dropwise, at −78° C., n-butyllithium (1.6 M solution in hexane, 145.9 ml). Subsequently, the reaction mixture was warmed to room temperature for 5 minutes and then cooled again to −78° C., and a solution of 4-methoxy-2-methylbenzoic acid (10 g) in dry THF (210 ml) was added dropwise. After stirring at this temperature for 10 minutes, paraformaldehyde (7 g) was added. The reaction mixture was then allowed to come to room temperature and stirred at this temperature for 4 hours. The reaction mixture was admixed with water, then the THF was removed under reduced pressure and then the aqueous phase was extracted with diethyl ether. The aqueous phase was acidified with conc. HCl, and the resulting precipitate was filtered off and washed repeatedly with water. The product was thus obtained with the molecular weight of 178.06 (C10H10O3); MS (ESI): 179 (M+H+).
Quantity
33.5 mL
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
145.9 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH3:13][O:14][C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:24])[CH:16]=1.C=O>C1COCC1.O>[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:18](=[CH:22][CH:23]=1)[C:19](=[O:21])[O:20][CH2:1][CH2:24]2

Inputs

Step One
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
190 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
145.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
210 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred at this temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the THF was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
The product was thus obtained with the molecular weight of 178.06 (C10H10O3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC=1C=C2CCOC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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